Bisdemethoxycurcumin-d8 chemical structure and properties
Bisdemethoxycurcumin-d8 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bisdemethoxycurcumin-d8 (BDMC-d8), a deuterated analog of a naturally occurring curcuminoid. Given its primary application as an internal standard and tracer in pharmacokinetic studies, this document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its underlying mechanisms of action. Detailed experimental protocols and pathway diagrams are provided to support further research and development.
Chemical Structure and Properties
Bisdemethoxycurcumin-d8 is the deuterium-labeled form of Bisdemethoxycurcumin (BDMC), a natural curcuminoid found in the rhizomes of Curcuma longa (turmeric).[1][2] The deuterium labeling provides a distinct mass signature, making it an ideal tool for metabolic and pharmacokinetic studies of its non-deuterated counterpart without altering its fundamental chemical behavior.[1]
IUPAC Name: (1E,6E)-1,7-Bis(4-hydroxyphenyl-2,3,5,6-d4)hepta-1,6-diene-3,5-dione Synonyms: Curcumin III-d8, Didemethoxycurcumin-d8[3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Bisdemethoxycurcumin-d8 and its non-deuterated analog for comparison.
| Property | Bisdemethoxycurcumin-d8 | Bisdemethoxycurcumin (Non-deuterated) | Reference(s) |
| CAS Number | 2470233-08-8 | 24939-16-0 | [3][4] |
| Molecular Formula | C₁₉H₈D₈O₄ | C₁₉H₁₆O₄ | [1] |
| Molecular Weight | 316.38 g/mol | 308.3 g/mol | [3][5] |
| Appearance | Yellow to orange crystalline solid | Yellow crystalline powder | [1][6] |
| Melting Point | 236-240 °C | ~234 °C | [1] |
| pKa (most acidic H) | Not reported; expected to be ~8.3 | 8.3 | [7] |
| Water Solubility | Not reported; expected to be ~0.015 mg/mL | 0.015 mg/mL (Practically Insoluble) | [7] |
| Permeability | Not reported; expected to be high | 12.56 × 10⁻⁶ cm/s (High Permeability) | [7] |
| Solubility (Organic) | Soluble in DMSO and Ethanol | Soluble in DMSO, Ethanol, DMF, Acetone, Isobutyl Acetate | [2][8][9] |
Synthesis and Purification
While BDMC is a natural product, its deuterated analog, BDMC-d8, is a synthetic compound.[10] The synthesis generally involves the condensation of deuterated p-hydroxybenzaldehyde with a central diketone linker.
Experimental Protocol: Synthesis of Bisdemethoxycurcumin
This protocol is adapted from methods for synthesizing curcuminoids and can be modified for the d8 analog by using deuterated starting materials.[8]
Materials:
-
p-Hydroxybenzaldehyde (or p-Hydroxybenzaldehyde-2,3,5,6-d4 for the d8 analog)
-
2,4-Pentanedione
-
Tributyl borate
-
Boric anhydride (Boron oxide)
-
n-Butylamine
-
Isobutyl acetate (solvent)
-
Hydrochloric acid (for hydrolysis)
-
Ethyl acetate (for extraction and recrystallization)
Procedure:
-
Complex Formation: In a round-bottom flask, dissolve p-hydroxybenzaldehyde (2 equivalents) in isobutyl acetate. Add tributyl borate (2.2 equivalents) and boric anhydride (0.34 equivalents). Stir the mixture to form the borate complex.
-
Initiation: Add n-butylamine (0.3 equivalents) to the mixture and stir for 15-20 minutes at room temperature.
-
Condensation Reaction: Slowly add a solution of 2,4-pentanedione (1 equivalent) dissolved in isobutyl acetate to the reaction flask over 30-45 minutes.
-
Reaction Progression: Heat the mixture to 70-80°C and maintain it for 4-6 hours with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add 0.4 N hydrochloric acid and stir vigorously for 1 hour to hydrolyze the boron complex.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Recrystallize the resulting crude solid from hot ethyl acetate to yield purified Bisdemethoxycurcumin. The procedure should yield a pumpkin-orange crystalline product.[8]
Experimental Protocol: Purification by Column Chromatography
Further purification can be achieved using column chromatography.[11]
Materials:
-
Crude Bisdemethoxycurcumin-d8
-
Silica gel (for column chromatography)
-
Elution Solvent System: A gradient of methanol in dichloromethane or a chloroform/ethanol/acetic acid mixture.[7][11]
Procedure:
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude BDMC-d8 in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin elution with the non-polar solvent, gradually increasing the polarity by adding more polar solvent (e.g., methanol or ethanol).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Spot each fraction on a TLC plate to identify the fractions containing the pure compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Bisdemethoxycurcumin-d8.
Biological Activities and Mechanisms of Action
BDMC exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[4][12] It is often reported to be more stable than curcumin and demethoxycurcumin in physiological media.[7] Its mechanisms of action often involve the modulation of key cellular signaling pathways.
Anti-Inflammatory Activity: Inhibition of NF-κB and MAPK Pathways
A primary mechanism for the anti-inflammatory effects of BDMC is its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[1][13]
In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα.[14] Inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like IL-6, IL-8, and TNF-α.[1][14]
BDMC has been shown to inhibit this process by preventing the phosphorylation of key kinases (IKKβ, p38, JNK, ERK) and the degradation of IκBα, thereby blocking NF-κB nuclear translocation.[1][15] Studies have reported an IC₅₀ value of 8.3 µM for BDMC in inhibiting NF-κB activity, suggesting it is more potent than curcumin (IC₅₀ of 18.2 µM).[16][17]
Cardioprotective and Antioxidant Effects: PI3K/Akt Pathway
BDMC also confers protective effects in cardiomyocytes through the activation of the PI3K/Akt signaling pathway.[18] This pathway is crucial for cell survival and proliferation. BDMC enhances the phosphorylation of Akt, which in turn leads to the nuclear translocation of the transcription factor Nrf2.[18] In the nucleus, Nrf2 activates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), which helps protect cells from oxidative stress and apoptosis.[18]
References
- 1. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisdemethoxycurcumin-d8 (Curcumin III-d8; Didemethoxycurcumin-d8) | Apoptosis | 2470233-08-8 | Invivochem [invivochem.com]
- 3. glpbio.com [glpbio.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Bisdemethoxycurcumin | C19H16O4 | CID 5315472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bisdemethoxycurcumin-d8 CAS#: 2470233-08-8 [chemicalbook.com]
- 7. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 8. US7507864B2 - Method for the synthesis of curcumin analogues - Google Patents [patents.google.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Bisdemethoxycurcumin attenuates OVA-induced food allergy by inhibiting the MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101585757A - Method for preparing curcumin, demethoxycurcumin and bisdemethoxycurcumin - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Bisdemethoxycurcumin attenuates OVA-induced food allergy by inhibiting the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 18. Bisdemethoxycurcumin Protection of Cardiomyocyte Mainly Depends on Nrf2/HO-1 Activation Mediated by the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
